molecular formula C8H12N2 B3290233 (3,6-Dimethylpyridin-2-YL)methanamine CAS No. 863548-40-7

(3,6-Dimethylpyridin-2-YL)methanamine

Cat. No. B3290233
M. Wt: 136.19 g/mol
InChI Key: YBQLVYCNSLQITM-UHFFFAOYSA-N
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Patent
US07875600B2

Procedure details

A solution of 3,6-dimethylpyridine-2-carbonitrile (264 mg, 2.00 mmol) in EtOH (10 mL) was treated with Raney-Ni (approximately 100 mg) and stirred under an atmosphere of hydrogen for 4 h at room temperature. The mixture was filtered through Celite and concentrated in vacuo to give the title compound (270 mg, 99%) as a yellow oil; NMR δH (400 MHz, CDCl3) 2.31 (3H, s), 2.51 (3H, s), 4.17 (2H, s), 7.00 (1H, d, J 7.5 Hz) and 7.37 (1H, d, J 7.5 Hz); M/Z 137 (M+H)+.
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1>CCO.[Ni]>[CH3:1][C:2]1[C:3]([CH2:9][NH2:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
264 mg
Type
reactant
Smiles
CC=1C(=NC(=CC1)C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C(=NC(=CC1)C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.